N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Description
“N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is important in a variety of biological and industrial applications .
Synthesis Analysis
The synthesis of benzimidazole compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole compound can be obtained . A wide range of benzimidazole compounds can be synthesized under mild conditions .Molecular Structure Analysis
The structure of benzimidazole compounds can be characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . The spectral data can provide information about the bonding mode and geometry of the compound .Chemical Reactions Analysis
Benzimidazole compounds can participate in various chemical reactions. For example, they can act as potent and specific inhibitors of certain enzymes . The reaction mechanism often involves the formation of C-N bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can be analyzed using various techniques. For example, the emission behavior of these compounds can be studied using time-resolved photoluminescence spectroscopy .Mechanism of Action
Target of Action
The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is the Casein Kinase 1 (CK1) family . This family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ 1, γ 2, γ 3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CK1δ and CK1ε . It exhibits a high affinity towards CK1δ . The inhibition of these kinases leads to changes in the phosphorylation status of their substrates, which can affect various cellular processes .
Biochemical Pathways
The CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The inhibition of CK1δ and CK1ε by this compound can lead to changes in the phosphorylation status of their substrates . This can affect various cellular processes and has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Safety and Hazards
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEXOICBNMDVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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